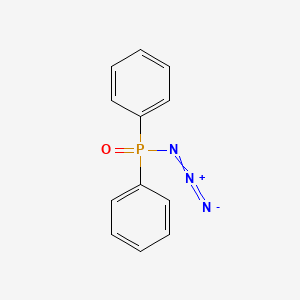

DIPHENYLPHOSPHINYL AZIDE

Descripción

The exact mass of the compound Diphenylphosphinic azide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[azido(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N3OP/c13-14-15-17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRTXPORKIRPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194275 | |

| Record name | Phosphinic azide, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4129-17-3 | |

| Record name | P,P-Diphenylphosphinic azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4129-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphinic azide, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004129173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphinic azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic azide, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is diphenylphosphinyl azide used for in organic synthesis

An In-Depth Technical Guide to Diphenylphosphinyl Azide (DPPA) in Organic Synthesis

Introduction: The Advent of a Versatile Reagent

In the landscape of modern organic synthesis, the pursuit of reagents that offer efficiency, safety, and broad applicability is perpetual. This compound (DPPA), also known as diphenyl phosphorazidate, emerged in 1972 as a powerful solution to many synthetic challenges.[1][2] It is a stable, non-explosive, and commercially available liquid, which presents a significant safety advantage over many traditional azide sources.[3][4] This guide provides an in-depth exploration of DPPA's core applications, mechanistic underpinnings, and field-proven protocols, designed for the discerning researcher in academia and industry.

Core Applications of this compound

DPPA's utility stems from its ability to act as a versatile precursor for several key transformations. It serves as an efficient azide donor and an activator for carboxylic acids, enabling a range of powerful reactions.[5][6] Its major applications are summarized below.

| Application | Transformation | Key Reagents | Core Advantage |

| Modified Curtius Rearrangement | R-COOH → R-N=C=O | DPPA, Base (e.g., Et3N) | One-pot procedure; avoids isolation of explosive acyl azides.[7] |

| Peptide Synthesis | R-COOH + H2N-R' → R-C(O)NH-R' | DPPA, Base (e.g., Et3N) | Suppresses racemization; effective coupling agent.[8][9] |

| Azide Synthesis from Alcohols | R-OH → R-N3 | DPPA, DBU or Mitsunobu reagents | Direct conversion; allows for stereochemical inversion.[10][11] |

| Heterocycle Synthesis | Various | DPPA, Substrate | Precursor for N-containing heterocycles like triazoles.[12][13] |

The Modified Curtius Rearrangement: A Gateway to Amines and Derivatives

The Curtius rearrangement is a cornerstone transformation for converting carboxylic acids into isocyanates, which are versatile intermediates for synthesizing amines, ureas, and carbamates.[14][15] The classical approach requires the synthesis and isolation of often unstable or explosive acyl azides. DPPA revolutionizes this process by enabling a one-pot reaction under mild conditions.[7][12]

Mechanistic Rationale

The expertise in applying DPPA lies in understanding its dual role. The reaction is typically initiated by a base (e.g., triethylamine) which deprotonates the carboxylic acid. The resulting carboxylate anion then attacks the electrophilic phosphorus atom of DPPA. This forms a transient mixed anhydride intermediate. This intermediate undergoes an intramolecular rearrangement or is attacked by the displaced azide anion to generate the acyl azide in situ.[1][7] Crucially, this acyl azide is not isolated; upon gentle heating, it loses dinitrogen gas (N₂) and rearranges to the isocyanate with complete retention of the migrating group's stereochemistry.[7][14] This one-pot nature is the primary reason for its widespread adoption, enhancing both safety and efficiency.[16]

Caption: Mechanism of the DPPA-mediated Curtius Rearrangement.

Experimental Protocol: Synthesis of 4-Pentenyl Isocyanate

This protocol, adapted from a robust procedure in Organic Syntheses, demonstrates the practical application of the modified Curtius reaction.[17]

-

Reaction Setup: A flame-dried, single-necked round-bottomed flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.

-

Reagent Addition: Dichloromethane (50 mL) and 5-hexenoic acid (10.4 mL, 87.6 mmol) are added, and the flask is cooled to 0 °C in an ice bath.[17]

-

Base Addition: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (14.2 mL, 94.6 mmol) is added via syringe over 5 minutes. The solution is stirred for 20 minutes at 0 °C.

-

DPPA Addition: this compound (20.4 mL, 94.6 mmol) is added via syringe over 5 minutes, resulting in a clear, yellow solution.[17]

-

Reaction: The mixture is stirred for 3 hours at 0 °C. The choice of this low temperature controls the reaction rate and minimizes potential side reactions before the rearrangement is desired.

-

Workup: The ice bath is removed. Hexanes (200 mL) are added, and the mixture is transferred to a separatory funnel for subsequent washing and purification to isolate the isocyanate product.[17]

Peptide Synthesis: Preserving Stereochemical Integrity

In the synthesis of peptides and pharmaceuticals, preventing racemization at the chiral α-carbon is paramount.[8] DPPA serves as an excellent coupling reagent for forming amide bonds with minimal epimerization.[1] It is effective for coupling amino acid fragments in both liquid- and solid-phase synthesis.

Causality of Low Racemization

The reaction proceeds through the activation of the C-terminal carboxylic acid of one peptide fragment.[9] As in the Curtius reaction, a mixed anhydride is formed, which can then react with the N-terminal amine of another fragment. The key to minimizing racemization is the nature of this activated intermediate and the mild reaction conditions. Unlike more aggressive activating agents that can promote the formation of an oxazolone intermediate (a common pathway for racemization), the DPPA method favors direct aminolysis.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey | Semantic Scholar [semanticscholar.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 12. leapchem.com [leapchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curtius Rearrangement [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Guide to the Mechanism of Diphenylphosphinyl Azide in the Curtius Rearrangement: Principles and Protocols for the Synthetic Chemist

Abstract

The Curtius rearrangement is a cornerstone transformation in organic synthesis, providing a reliable pathway from carboxylic acids to amines and their derivatives with one fewer carbon atom. The advent of diphenylphosphinyl azide (DPPA), also known as diphenylphosphoryl azide, has revolutionized this process, enabling a mild, one-pot procedure that circumvents the isolation of potentially explosive acyl azide intermediates. This technical guide provides an in-depth exploration of the mechanism of action of DPPA in the modified Curtius rearrangement. We will dissect the reaction pathway, from the initial activation of the carboxylic acid to the formation of the isocyanate and its subsequent trapping. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic understanding but also practical, field-proven protocols and safety considerations essential for laboratory application.

Introduction: The Evolution of the Curtius Rearrangement

First described by Theodor Curtius in 1885, the Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can be readily converted to amines, carbamates (urethanes), or ureas.[1][2] The classical approach requires the synthesis and isolation of an acyl azide, typically from an acyl chloride and an azide salt.[3] This multi-step process and the hazardous nature of acyl azides have historically limited its broader application, especially on a large scale.[4]

The development of this compound (DPPA) by Yamada and co-workers in the 1970s marked a significant advancement, offering a direct, one-pot conversion of carboxylic acids into their corresponding Curtius rearrangement products.[1][5][6][7] This "modified Curtius rearrangement" has become one of the most widely employed methods due to its operational simplicity, broad substrate scope, and, most importantly, enhanced safety, as the acyl azide is generated and consumed in situ.[4][5]

The Core Mechanism: A Step-by-Step Analysis

The efficacy of DPPA lies in its ability to act as both an activator for the carboxylic acid and an azide source in a single, seamless sequence. The overall mechanism can be understood in four distinct stages.

Stage 1: Activation of the Carboxylic Acid

The process begins with the deprotonation of the starting carboxylic acid by a suitable base, typically a tertiary amine like triethylamine (Et₃N), to form a carboxylate anion. This step is crucial as it generates the necessary nucleophile for the subsequent reaction with DPPA.

The carboxylate anion then performs a nucleophilic attack on the electrophilic phosphorus atom of DPPA. This leads to the formation of a transient mixed anhydride of the carboxylic acid and diphenylphosphinic acid (a phosphorylated intermediate).[5][8] The diphenylphosphate anion is an excellent leaving group, which facilitates the subsequent steps.[8]

Stage 2: In-Situ Formation of the Acyl Azide

The formation of the pivotal acyl azide intermediate occurs via the mixed anhydride. Two mechanistic pathways have been proposed for this transformation.

-

Sɴi-type rearrangement: The phosphorylated intermediate undergoes an internal rearrangement.

-

Sɴ2-type reaction: An azide anion, displaced in the initial activation step, attacks the carbonyl carbon of the mixed anhydride.[8]

Regardless of the precise pathway, the outcome is the same: the in-situ generation of the acyl azide and the diphenylphosphate anion.[5][9] This circumvention of isolating the acyl azide is the primary advantage of the DPPA method.[5]

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. orgsyn.org [orgsyn.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 9. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Diphenylphosphinyl Azide (DPPA): Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Utility of a Versatile Reagent

Diphenylphosphinyl azide (DPPA), also known as diphenyl phosphorazidate, has solidified its position as an indispensable tool in the arsenal of synthetic organic chemists since its introduction by Yamada in 1972.[1][2] This stable, non-explosive, and versatile reagent has demonstrated remarkable efficacy in a wide array of chemical transformations, most notably in peptide synthesis and the Curtius rearrangement.[2][3] Its ability to function as a reliable azide source and a peptide coupling agent has made it a go-to reagent in both academic research and industrial drug development.[3] This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted applications of DPPA, with a focus on the underlying mechanistic principles and practical considerations for its safe and effective use.

I. Synthesis of this compound: A Reliable and Scalable Protocol

The most common and efficient method for preparing DPPA is through the reaction of diphenylphosphinyl chloride with sodium azide in an acetone solvent.[1][4] This straightforward nucleophilic substitution reaction offers high yields and a relatively simple workup procedure.

Causality Behind Experimental Choices:

-

Solvent Selection: Acetone is the preferred solvent due to its ability to dissolve both the organic diphenylphosphinyl chloride and the inorganic sodium azide, facilitating a homogeneous reaction environment. Its relatively low boiling point also simplifies its removal during the workup process.

-

Reagent Stoichiometry: A slight excess of sodium azide is typically used to ensure the complete conversion of the diphenylphosphinyl chloride, which can be difficult to separate from the final product if left unreacted.[5]

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm of the reaction. Allowing the reaction to proceed at room temperature thereafter ensures a reasonable reaction rate without promoting side reactions or decomposition of the azide product.[5]

-

Purification: While the crude product can be of sufficient purity for some applications, high-vacuum, short-path distillation is highly recommended to obtain analytically pure DPPA.[5] This method minimizes the thermal stress on the compound, preventing potential decomposition that can occur with prolonged heating.[5]

Detailed Experimental Protocol:

A reliable protocol for the large-scale synthesis of DPPA has been developed, yielding analytically pure product.[5]

Materials:

-

Diphenylphosphinyl chloride

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

Procedure:

-

Suspend sodium azide (1.2 equivalents) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add diphenylphosphinyl chloride (1.0 equivalent) to the cooled suspension over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for an additional 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.[5]

-

Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The resulting crude DPPA can be further purified by short-path distillation under high vacuum (e.g., 157 °C at 0.17 mmHg) to yield a colorless to light yellow liquid.[1][2]

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 3. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 4. Diphenylphosphoryl azide | 26386-88-9 [amp.chemicalbook.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Introduction: The Indispensable Role of DPPA in Modern Chemistry

An In-depth Technical Guide to Diphenylphosphinyl Azide (DPPA) for Advanced Chemical Synthesis

This compound (DPPA), also known as diphenyl phosphorazidate, is a cornerstone reagent in contemporary organic synthesis, prized for its remarkable versatility and efficiency.[1][2] Since its development, it has become an essential tool for chemists in pharmaceutical development, materials science, and biochemical research.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of DPPA's physical and chemical properties, core reactivity, and critical applications. We will delve into the mechanistic underpinnings of its utility, particularly in the modified Curtius rearrangement and racemization-free peptide synthesis, offering field-proven insights and detailed experimental protocols to ensure both successful and safe implementation in the laboratory.[1]

Physicochemical and Spectroscopic Profile

DPPA is a colorless to pale yellow liquid that is stable under recommended storage conditions.[1][4][5] Its utility is directly linked to its physical characteristics, which allow for its application in a variety of solvent systems. However, it is sensitive to moisture and can slowly hydrolyze when exposed to air, producing diphenyl phosphate and the toxic, explosive hydrazoic acid.[2][4] Therefore, proper handling and storage are paramount.

Key Physical Properties

A summary of DPPA's key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₃O₃P | [1][2] |

| Molecular Weight | 275.20 g/mol | [5][6] |

| CAS Number | 26386-88-9 | [5] |

| Appearance | Colorless to light yellow liquid | [1][5][7] |

| Boiling Point | 157 °C @ 0.17 mmHg | [1][2][4] |

| Density | 1.277 g/mL at 25 °C | [1][2][4] |

| Refractive Index (n²⁰/D) | 1.551 | [2][4][7] |

| Flash Point | >110 °C (>230 °F) | [2][4][8] |

| Solubility | Insoluble in water; Soluble in Acetonitrile, Chloroform, Ethyl Acetate, THF, Toluene, DMF.[2][4][9][10] | |

| Stability | Stable at room temperature when protected from light and moisture.[1][4] |

Spectroscopic Data

Spectroscopic analysis is critical for verifying the purity and identity of DPPA. Key spectral features include:

-

¹H NMR: The proton NMR spectrum in CDCl₃ will show signals corresponding to the aromatic protons of the two phenyl groups.[11]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically found around 2140-2160 cm⁻¹.[6][12]

Synthesis, Stability, and Handling

Synthesis of this compound

The standard and most reliable synthesis of DPPA involves the reaction of diphenyl phosphorochloridate with sodium azide in an anhydrous solvent, typically acetone.[1][4] This straightforward nucleophilic substitution proceeds in high yield and allows for the preparation of the reagent on a large scale.[3][13]

Stability and Storage

DPPA is stable for long-term storage when kept refrigerated (2-8°C) under an inert atmosphere (e.g., nitrogen) and protected from light and moisture.[2][8][14] Exposure to moisture can lead to slow hydrolysis, which not only degrades the reagent but also produces hazardous hydrazoic acid.[2][4] It is incompatible with strong acids and strong oxidizing agents.[2][7]

Core Reactivity and Mechanistic Pathways

DPPA's versatility stems from its ability to act as an efficient azide source and coupling agent. Its primary applications revolve around the transformation of carboxylic acids and alcohols.

The Modified Curtius Rearrangement: A Gateway to Amines and Urethanes

The Curtius rearrangement is a classical method for converting carboxylic acids into amines via an isocyanate intermediate. The use of DPPA provides a significant advantage by offering a one-pot procedure that avoids the isolation of potentially explosive acyl azides.[15][16] This methodology is foundational in drug discovery for synthesizing amine functionalities from readily available carboxylic acids.[15]

The mechanism proceeds through the activation of the carboxylic acid by DPPA. The carboxylate anion attacks the phosphorus atom, forming a mixed anhydride intermediate and displacing the azide ion.[15][17][18] The azide ion then attacks the carbonyl carbon of the anhydride, yielding the acyl azide and releasing the stable diphenylphosphate anion as a good leaving group.[17][18] The acyl azide subsequently undergoes thermal rearrangement to the isocyanate, which can be trapped by various nucleophiles (e.g., water to give an amine after decarboxylation, or an alcohol to give a urethane).[15][19]

Peptide Synthesis: Minimizing Racemization

In peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount. DPPA has proven to be an exceptional coupling reagent that facilitates amide bond formation with minimal racemization.[20] This is a critical advantage over many other coupling methods, making DPPA a preferred choice for the synthesis of complex, biologically active peptides.[21] The reaction proceeds smoothly, often in a single step, by reacting a carboxylic acid (the N-protected amino acid) with an amine (the C-protected amino acid or peptide).[17][20]

Conversion of Alcohols to Azides

DPPA is also highly effective for the stereospecific conversion of alcohols to azides, often under Mitsunobu-type conditions.[3][10] This reaction is particularly valuable in total synthesis, where the introduction of an azide group with inversion of stereochemistry is required. The azide can then serve as a precursor to an amine or participate in cycloaddition reactions. A notable application was demonstrated in the synthesis of the antiviral drug Tamiflu.[22]

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always first consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment.

Protocol: Large-Scale Synthesis of DPPA

This protocol is adapted from established and reliable methods for synthesizing DPPA on a significant scale.[3][13]

-

Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is flame-dried and cooled under a stream of dry nitrogen.

-

Reagents: To the flask, add sodium azide (1.2 equivalents) and anhydrous acetone.

-

Reaction: Stir the suspension vigorously. Add diphenyl phosphorochloridate (1.0 equivalent) dropwise via the dropping funnel at room temperature over 1-2 hours.

-

Monitoring: Stir the resulting white suspension at room temperature for an additional 3-4 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting chloride.

-

Workup: Once the reaction is complete, filter the mixture to remove the sodium chloride precipitate. Wash the precipitate with a small amount of dry acetone.

-

Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation (e.g., at ~157 °C / 0.17 mmHg) to yield pure DPPA as a colorless to pale yellow liquid.[1][4]

Protocol: Curtius Rearrangement to Form a Carbamate

This general procedure demonstrates the conversion of a carboxylic acid to a tert-butyl carbamate (Boc-protected amine).

-

Setup: In a flame-dried, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene or THF.

-

DPPA Addition: Add DPPA (1.1 equivalents) dropwise to the solution at room temperature.

-

Acyl Azide Formation: Stir the mixture for 1-2 hours at room temperature.

-

Rearrangement and Trapping: Add tert-butanol (1.5-2.0 equivalents) to the flask. Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours, monitoring by TLC for the disappearance of the starting material and formation of the isocyanate/carbamate.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired carbamate.

Safety and Handling

DPPA is a hazardous chemical and requires strict adherence to safety protocols. It is acutely toxic via oral, dermal, and inhalation routes.[23][24][25] It is also a skin and eye irritant.[8][24]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).[8][23]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[23][25] An eyewash station and safety shower must be readily accessible.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a refrigerator (2-8°C).[2][8] Storage under a nitrogen blanket is recommended.[8]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a suitable container for disposal, and ensure the area is well-ventilated.[8] Avoid runoff into drains.[8]

Conclusion

This compound is a powerful and enabling reagent in modern organic synthesis. Its capacity to mediate the Curtius rearrangement and facilitate low-racemization peptide couplings under relatively mild conditions has solidified its place in the synthetic chemist's toolbox, particularly within the pharmaceutical industry. While its utility is vast, its inherent toxicity necessitates a thorough understanding of its properties and strict adherence to safety protocols. By leveraging the mechanistic insights and procedural guidance presented in this guide, researchers can confidently and safely harness the full synthetic potential of DPPA.

References

- 1. grokipedia.com [grokipedia.com]

- 2. lookchem.com [lookchem.com]

- 3. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 4. Diphenylphosphoryl azide | 26386-88-9 [chemicalbook.com]

- 5. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]

- 6. Diphenylphosphoryl azide | C12H10N3O3P | CID 123414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. aksci.com [aksci.com]

- 15. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 17. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Curtius Rearrangement [organic-chemistry.org]

- 20. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]

- 21. Using Diphenylphosphoryl Azide (DPPA) for the Facile Synthesis of Biodegradable Antiseptic Random Copolypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. gelest.com [gelest.com]

- 24. dcfinechemicals.com [dcfinechemicals.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Technical Guide to Diphenylphosphoryl Azide (DPPA)

Introduction: The Indispensable Role of DPPA in Modern Synthesis

Diphenylphosphoryl azide (DPPA), also known as diphenyl phosphorazidate, is a highly versatile and efficient organophosphorus reagent that has become a cornerstone in modern organic synthesis since its development.[1][2] Identified by its CAS number 26386-88-9 , DPPA is most celebrated for its ability to mediate a range of critical chemical transformations with high precision and under mild conditions.[3] Its primary utility lies in acting as a seamless azide transfer agent, most notably in the Curtius rearrangement, for the conversion of carboxylic acids into corresponding isocyanates, amines, or carbamates.[4][5]

For drug development professionals and researchers, the significance of DPPA extends into complex, multi-step syntheses where functional group tolerance and stereochemical integrity are paramount. It is a key reagent in racemization-free peptide couplings, the stereospecific conversion of alcohols to azides via the Mitsunobu reaction, and the synthesis of various nitrogen-containing heterocycles.[5][6] This guide provides an in-depth examination of DPPA's properties, mechanisms, applications, and handling protocols, grounded in field-proven insights to empower scientists in leveraging this powerful synthetic tool.

Core Chemical and Physical Properties

The efficacy and experimental design surrounding DPPA are dictated by its distinct molecular structure and physical characteristics. The central phosphorus atom is bonded to two phenoxy groups, a phosphoryl oxygen, and the reactive azide moiety. This configuration makes the diphenylphosphate anion an excellent leaving group, a key attribute for its reactivity.[7]

The molecular structure is represented as: Linear Formula : (C₆H₅O)₂P(O)N₃

A summary of its essential quantitative data is provided below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 26386-88-9 | [3][8] |

| Molecular Formula | C₁₂H₁₀N₃O₃P | [3][8] |

| Molecular Weight | 275.20 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [7][9] |

| Density | 1.277 g/mL at 25 °C | [10] |

| Boiling Point | 157 °C at 0.17-0.2 mmHg | [7] |

| Refractive Index | n20/D 1.551 | |

| Solubility | Soluble in acetonitrile, chloroform, THF | [6][9] |

Synthesis and Critical Safety Protocols

Synthesis Overview

DPPA is typically prepared through a straightforward and high-yielding nucleophilic substitution reaction. The most common laboratory and industrial-scale synthesis involves reacting diphenylphosphoryl chloride with sodium azide in an acetone solvent.[1][4] The resulting DPPA is a high-boiling liquid that can be purified by vacuum distillation, although for many applications, the crude product can be used after filtration of the sodium chloride byproduct.[4]

Authoritative Insight on Safe Handling and Storage

The utility of DPPA is matched by its significant hazard profile, demanding rigorous adherence to safety protocols. As a senior scientist, the importance of a robust safety culture cannot be overstated.

-

Toxicity : DPPA is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[10][11] All manipulations must be conducted within a certified chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE) : A non-negotiable requirement is the use of neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[12] For any risk of aerosol generation, respiratory protection is mandatory.[10]

-

Thermal Instability : While considered more stable than many other small-molecule azides, DPPA can decompose, especially at temperatures above 200 °C.[9] It is heat-sensitive and should be stored away from heat sources and open flames.[10][12] The potential for forming explosive mixtures with air upon intense heating necessitates caution.[10]

-

Incompatibilities : Avoid contact with strong acids, bases, and oxidizing agents. It is also incompatible with certain metals like copper, lead, and silver.[12]

-

Storage : DPPA should be stored in a tightly closed container in a cool, dry, and well-ventilated area, often under an inert atmosphere of nitrogen or argon.[10][13] For long-term stability and to maintain quality, refrigeration (2-8°C) is recommended.[13]

Mechanism of Action: The DPPA-Mediated Curtius Rearrangement

The Curtius rearrangement is a cornerstone transformation for converting carboxylic acids into amines with the loss of one carbon atom. DPPA provides a safe and efficient one-pot method for this reaction, avoiding the need to isolate potentially explosive acyl azides.

The expertise in applying this reaction lies in understanding its mechanism, which validates the choice of reagents and conditions.

-

Activation : The process begins with the deprotonation of the carboxylic acid by a base (e.g., triethylamine) to form a carboxylate anion.

-

Anhydride Formation : This nucleophilic carboxylate attacks the electrophilic phosphorus atom of DPPA, displacing the azide ion (N₃⁻) to form a transient mixed anhydride intermediate. The diphenylphosphate anion is an excellent leaving group, facilitating this step.[7]

-

Acyl Azide Formation : The displaced azide ion then attacks the carbonyl carbon of the mixed anhydride. This step is irreversible due to the expulsion of the stable diphenylphosphate anion.

-

Rearrangement : Upon gentle heating, the resulting acyl azide undergoes rearrangement, losing dinitrogen gas (N₂) to form an isocyanate intermediate.

-

Trapping : The highly reactive isocyanate is then trapped in situ by a nucleophile. If a primary or secondary alcohol (e.g., tert-butanol) is used as the solvent or co-reagent, a stable carbamate is formed. If water is used, the isocyanate hydrolyzes to a carbamic acid, which decarboxylates to yield the primary amine.[5]

References

- 1. scilit.com [scilit.com]

- 2. lookchem.com [lookchem.com]

- 3. Diphenylphosphoryl azide | C12H10N3O3P | CID 123414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 8. Diphenylphosphoryl azide [webbook.nist.gov]

- 9. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Diphenylphosphoryl Azide | 26386-88-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. gelest.com [gelest.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Theoretical Exploration of the Reactivity of Diphenylphosphinyl Azide: Mechanisms and Computational Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinyl azide (DPPA), with the chemical formula (C₆H₅)₂P(O)N₃, is a remarkably versatile and widely utilized reagent in modern organic synthesis. Its applications span a broad spectrum of chemical transformations, including the renowned Curtius rearrangement for the synthesis of amines and their derivatives, peptide coupling reactions, and the formation of aziridines.[1] The efficacy and selectivity of DPPA in these reactions are intimately linked to its unique electronic structure and the interplay of its phosphoryl and azide functionalities. A thorough understanding of its reactivity at a molecular level is paramount for the rational design of novel synthetic methodologies and the optimization of existing processes in pharmaceutical and materials science.

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound. While dedicated computational investigations specifically targeting DPPA are still emerging, this guide synthesizes the current state of knowledge by examining relevant theoretical work on DPPA's photochemical behavior and by drawing insightful parallels from computational studies on closely related organophosphorus azides and analogous reaction classes. We will delve into the electronic underpinnings of its reactivity, explore the mechanistic pathways of its key transformations, and present the computational methodologies that enable such investigations. This guide is structured to offer not just a summary of findings, but also to explain the causality behind the theoretical approaches, thereby providing a robust framework for researchers to apply these principles in their own work.

Electronic Structure of this compound

The reactivity of DPPA is fundamentally governed by its electronic structure. The molecule comprises a central phosphorus(V) atom double-bonded to an oxygen atom, single-bonded to two phenyl rings, and single-bonded to an azide moiety. The phosphoryl group (P=O) is strongly electron-withdrawing, which significantly influences the electronic properties of the adjacent azide group.

Computational studies on the photochemistry of DPPA have provided valuable insights into its electronic landscape. High-level ab initio calculations, such as Resolution of the Identity Coupled Cluster with Singles and Doubles (RI-CC2) and Time-Dependent Density Functional Theory (TD-DFT), have been employed to explore its excited states.[2] These studies have elucidated two primary mechanisms for the photochemical formation of the highly reactive singlet diphenylphosphorylnitrene intermediate:

-

Energy transfer: Excitation of a π-π* transition localized on one of the phenyl rings, followed by intramolecular energy transfer to the azide group, leading to the extrusion of dinitrogen (N₂).[2]

-

Direct excitation: Direct irradiation of the azide moiety, promoting it to an excited state that readily fragments to the nitrene and N₂.[2]

These computational findings, corroborated by ultrafast transient absorption spectroscopy, underscore the intricate electronic communication between the aromatic system and the azide functionality within the DPPA molecule.[2]

The Curtius Rearrangement: A Theoretical Perspective

The DPPA-mediated Curtius rearrangement is a cornerstone of its synthetic utility, providing a safe and efficient one-pot method for the conversion of carboxylic acids to amines, urethanes, or ureas. The reaction is believed to proceed through the initial formation of a mixed anhydride, followed by nucleophilic attack of the azide ion to generate an acyl azide, which then undergoes the rearrangement.[3][4]

While a detailed computational study on the thermal Curtius rearrangement of DPPA itself is not yet prevalent in the literature, theoretical investigations into model systems, such as dimethylphosphoryl azide, offer significant mechanistic insights. A computational study using the Complete Basis Set (CBS-QB3) method and Density Functional Theory (DFT) has explored the energetics of the Curtius-like rearrangement of such model compounds.

Table 1: Calculated Free Energies of Activation (ΔG‡) for the Curtius-like Rearrangement of Model Phosphoryl Azides

| Compound | Computational Method | ΔG‡ (kcal/mol) |

| Dimethylphosphinyl Azide | CBS-QB3 | 45.4 |

| Dimethylphosphoryl Azide | CBS-QB3 | 47.0 |

These high activation barriers suggest that the direct thermal rearrangement of the phosphoryl azide is a high-energy process. This aligns with the experimental understanding that the reaction proceeds via the more reactive acyl azide intermediate.

Computational Protocol for Studying the Curtius Rearrangement

For researchers interested in performing theoretical studies on the DPPA-mediated Curtius rearrangement, a typical computational workflow would involve the following steps:

-

Geometry Optimization: The ground state geometries of all reactants (carboxylic acid, DPPA, base), intermediates (mixed anhydride, acyl azide), transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Ground states and intermediates should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Transition State Searching: Transition states are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product states on the potential energy surface.

-

Solvation Modeling: To account for the effect of the solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed in the calculations.

-

Energy Refinement: For more accurate energy predictions, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Caption: A simplified workflow of the DPPA-mediated Curtius rearrangement.

[3+2] Cycloaddition Reactions

Organic azides are well-known 1,3-dipoles that can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[5] The electronic nature of the substituent on the azide can significantly influence its reactivity and regioselectivity in these reactions. Given its electronic structure, DPPA has the potential to undergo such cycloadditions.

Theoretical studies, primarily using DFT, have been instrumental in elucidating the mechanisms of [3+2] cycloadditions involving azides. These studies often focus on calculating the activation barriers for different possible pathways and regioisomers to predict the reaction outcome. The distortion/interaction model is a powerful tool used in these analyses to understand the factors controlling the activation energy. It partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules.

While specific computational studies on the [3+2] cycloaddition reactivity of DPPA are scarce, the methodologies employed for studying similar reactions with phenyl azide provide a clear roadmap for future investigations.

Table 2: Common DFT Functionals for Studying [3+2] Cycloaddition Reactions of Azides

| DFT Functional | Description |

| B3LYP | A widely used hybrid functional that often provides a good balance of accuracy and computational cost. |

| M06-2X | A meta-hybrid functional with a high percentage of Hartree-Fock exchange, often performing well for main-group thermochemistry and kinetics. |

| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections, suitable for studying non-covalent interactions and reaction barriers. |

Future computational work is needed to characterize the frontier molecular orbitals (HOMO and LUMO) of DPPA and to model its reactions with various electron-rich and electron-deficient dipolarophiles to establish its reactivity profile in [3+2] cycloadditions.

Caption: A general computational workflow for studying [3+2] cycloaddition reactions.

Reactions with Nucleophiles

The electrophilic nature of the phosphorus center and the reactivity of the azide group make DPPA susceptible to attack by various nucleophiles. Two important examples are the Staudinger reaction and the formation of aziridines.

The Staudinger Reaction

The Staudinger reaction involves the reaction of a phosphine with an azide to form an iminophosphorane (aza-ylide) with the liberation of N₂.[6] DFT studies on the Staudinger reaction have revealed a detailed mechanistic picture, typically involving the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate then undergoes cyclization to a four-membered ring transition state, which collapses to the iminophosphorane and N₂.[7] The reaction of DPPA with phosphines would likely follow a similar pathway, leading to the formation of an N-phosphorylated iminophosphorane.

Caption: The mechanistic pathway of the Staudinger reaction involving DPPA.

Aziridination

DPPA can serve as a nitrene source for the aziridination of alkenes, a reaction often catalyzed by transition metal complexes.[1] Cobalt-catalyzed aziridination using DPPA has been shown to be an effective method for the synthesis of N-phosphoryl aziridines.[8] Computational and experimental evidence suggests that these reactions may proceed through a stepwise radical mechanism involving a cobalt(III)-nitrene radical intermediate.[8] The theoretical investigation of these catalyzed reactions is complex, often requiring multireference methods or DFT functionals that can accurately describe open-shell species.

Conclusion

This compound is a powerful reagent in the arsenal of synthetic organic chemists. A deeper understanding of its reactivity through the lens of theoretical and computational chemistry is crucial for its continued and expanded application. This guide has synthesized the current theoretical knowledge on the electronic structure and reactivity of DPPA, drawing from studies on its photochemistry and on model systems for its key thermal reactions, including the Curtius rearrangement, [3+2] cycloadditions, and reactions with nucleophiles.

It is evident that while a solid foundation has been laid, there is a significant opportunity for further dedicated computational studies on DPPA itself. Future theoretical work should focus on:

-

A detailed computational analysis of the thermal DPPA-mediated Curtius rearrangement with various carboxylic acids to elucidate the role of the substituent on the reaction energetics.

-

Exploration of the [3+2] cycloaddition reactivity of DPPA with a range of dipolarophiles to map out its potential in heterocyclic synthesis.

-

In-depth mechanistic studies of its reactions with various nucleophiles to provide a more complete picture of its reactivity profile.

Such studies will undoubtedly lead to new discoveries and applications of this versatile reagent, further bridging the gap between theoretical prediction and practical synthetic innovation.

References

- 1. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 2. Ultrafast spectroscopy and computational study of the photochemistry of diphenylphosphoryl azide: direct spectroscopic observation of a singlet phosphorylnitrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 5. Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Diphenylphosphinyl Azide (DPPA): Core Features and Strategic Advantages in Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenylphosphinyl Azide, commonly known as DPPA, has established itself as an indispensable reagent in the modern synthetic chemist's toolkit.[1][2][3] Its versatility extends far beyond its initial application as a peptide coupling agent, now encompassing a broad spectrum of critical organic transformations.[2][3][4] This guide provides an in-depth exploration of DPPA's core functionalities, mechanistic underpinnings, and strategic advantages. We will delve into the causality behind its efficacy in key reactions such as peptide synthesis, the modified Curtius rearrangement, and Mitsunobu azidations, offering field-proven insights and detailed protocols to empower researchers in leveraging this powerful molecule to its fullest potential.

Introduction: The Rise of a Versatile Reagent

First introduced in 1972, this compound ((PhO)₂P(O)N₃) has seen its utility grow for over five decades, with thousands of documented applications.[1] It is a stable, colorless to pale yellow liquid that offers significant advantages in terms of safety and handling compared to many traditional azide sources.[5][6] Unlike potentially explosive hydrazoic acid or thermally unstable acyl azides, DPPA provides a controlled and efficient means of executing complex chemical transformations.[7][8] Its primary role is to serve as a highly effective activating agent and azide donor, facilitating reactions under mild, often one-pot conditions that preserve sensitive functional groups and stereochemical integrity.[7][8][9]

Physicochemical & Safety Profile

A clear understanding of a reagent's properties is foundational to its safe and effective use. DPPA is a high-boiling point liquid, soluble in common organic solvents like DMF, THF, and toluene, but insoluble in water.[5][10][11]

Table 1: Physicochemical Properties of this compound (DPPA)

| Property | Value |

| CAS Number | 26386-88-9[4][12] |

| Molecular Formula | C₁₂H₁₀N₃O₃P[6][12] |

| Molecular Weight | 275.20 g·mol⁻¹[12][13] |

| Appearance | Colorless or faintly yellow liquid[5][12][13] |

| Density | 1.277 g/cm³ at 25 °C[5][12][13] |

| Boiling Point | 157 °C at 0.2 mmHg[5][12] |

| Flash Point | >110 °C (>230 °F)[5][14] |

Critical Safety Considerations

While DPPA is more stable than many azide compounds, it is not without hazards. It is classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[12][15] Like all organic azides, it should be regarded as potentially explosive and handled with care, particularly avoiding high temperatures.[3][12]

Core Safety Protocols:

-

Handling: Always handle DPPA in a well-ventilated chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical splash goggles, and a lab coat.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area (2-8°C is recommended) away from heat, ignition sources, and incompatible materials such as strong acids and oxidizing agents.[5][14][16]

-

Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a suitable container for disposal. Prevent entry into waterways.[14]

The Mechanistic Core: Activation of Carboxylic Acids

The majority of DPPA's applications hinge on its ability to activate carboxylic acids. This process is the causal linchpin for its success in both peptide coupling and the Curtius rearrangement. The reaction initiates with the deprotonation of a carboxylic acid by a base (commonly triethylamine) to form a carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic phosphorus atom of DPPA, displacing the azide ion to form a mixed anhydride intermediate. The diphenylphosphate anion generated in this step is an excellent leaving group, setting the stage for subsequent transformations.[12]

This activated acyl azide is a key, albeit often transient, intermediate. Its fate determines the reaction outcome:

-

Nucleophilic Attack: In the presence of a nucleophile like an amine, the acyl azide is attacked at the carbonyl carbon, leading to amide bond formation (peptide synthesis).[4][12]

-

Rearrangement: In the absence of a potent nucleophile and often with thermal induction, the acyl azide undergoes the Curtius rearrangement to form an isocyanate.[1][17]

Caption: General mechanism of carboxylic acid activation.

Key Synthetic Applications & Field Protocols

Peptide Synthesis: Minimizing Racemization

In drug development, maintaining the stereochemical integrity of peptides is paramount. DPPA excels as a peptide coupling reagent precisely because its activation mechanism helps suppress undesirable side reactions like racemization.[4] The one-step procedure is efficient and compatible with a wide range of amino acid functional groups.[1][7]

Causality of Low Racemization: The reaction proceeds under mild, often neutral or slightly basic conditions, avoiding the harsh acidic or basic environments required by other methods that can promote epimerization at the chiral center of the C-terminal amino acid.[7]

Table 2: DPPA vs. Other Common Coupling Reagents

| Reagent | Primary Advantage | Key Disadvantage | Byproduct Removal |

| DPPA | Low racemization; one-pot procedure[6][7] | Toxic; azide handling precautions | Water-soluble byproducts |

| DCC/HOBt | Effective, widely used | Dicyclohexylurea (DCU) byproduct is poorly soluble | Filtration can be difficult |

| HBTU/HATU | Fast reaction rates | Expensive; potential for side reactions | Water-soluble byproducts |

| EDC | Water-soluble carbodiimide | Can cause N-acylurea formation | Water-soluble byproducts |

This protocol describes the coupling of an N-protected amino acid to an amino acid ester hydrochloride.

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-acylamino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.1 equiv.) in anhydrous dimethylformamide (DMF).

-

Cooling: Cool the stirred mixture to 0 °C in an ice bath.

-

Reagent Addition: Add DPPA (1.1 equiv.) to the mixture, followed by the slow, dropwise addition of triethylamine (Et₃N) (2.1 equiv.). The second equivalent of base is necessary to neutralize the hydrochloride salt.

-

Reaction: Maintain the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 11. CN104186462A - Application of diphenyl phosphoryl azide (DPPA) in aspect of treating wax coat on leaf surfaces of plants and surface of fruit - Google Patents [patents.google.com]

- 12. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 13. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. gelest.com [gelest.com]

- 16. aksci.com [aksci.com]

- 17. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: Diphenylphosphinyl Azide (DPPA) for Peptide Coupling Reactions

Introduction: Navigating the Challenges of Peptide Bond Formation

The synthesis of peptides, the very backbone of countless biological molecules and therapeutic agents, hinges on the efficient and precise formation of the amide bond. While conceptually simple, this dehydration reaction is fraught with challenges in practice. The primary obstacle is the need to activate a carboxylic acid moiety to facilitate nucleophilic attack by an amine, a process that can inadvertently trigger undesirable side reactions. The most significant of these is racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid, which can render the final peptide biologically inactive.[1][2][3]

Over the decades, a vast arsenal of coupling reagents has been developed to address this challenge.[4][5] Diphenylphosphinyl Azide (DPPA), first introduced in the 1972 by Shioiri and Yamada, emerged as a powerful and versatile reagent for this purpose.[6][7] It offers a robust methodology that combines the advantages of the classical azide method—namely, a low propensity for racemization—with the convenience of a one-pot procedure, high yields, and operational simplicity.[8][9]

This guide provides an in-depth exploration of the DPPA protocol, grounded in mechanistic understanding and practical field experience. It is designed for researchers, chemists, and drug development professionals seeking to leverage this efficient coupling strategy for the synthesis of simple to complex peptides.

The DPPA Coupling Mechanism: A Dual Pathway to Amide Formation

The efficacy of DPPA in mediating peptide bond formation lies in its ability to activate a carboxylic acid through a dual-mechanistic pathway. The reaction is typically conducted in the presence of a tertiary amine base, such as triethylamine (TEA), which deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion.[1][7]

The reaction proceeds as follows:

-

Formation of a Mixed Anhydride: The carboxylate anion attacks the electrophilic phosphorus atom of DPPA. This results in the displacement of an azide ion and the formation of a transient mixed anhydride of the carboxylic acid and diphenylphosphinic acid (an acyl phosphate intermediate).[10][11]

-

Generation of the Acyl Azide: The displaced azide ion can then react with the mixed anhydride intermediate. This nucleophilic attack generates the key acyl azide species and releases the diphenylphosphate anion, which is an excellent leaving group.[1][11]

-

Nucleophilic Attack and Peptide Bond Formation: The amine component of the coupling reaction can then attack the carbonyl carbon of the highly reactive acyl azide. This step is followed by the elimination of a nitrogen molecule and the azide ion, leading to the formation of the desired peptide bond.[1][2] Alternatively, the amine can directly attack the mixed anhydride intermediate, also yielding the peptide product.[1]

This multi-step, in-situ activation process is highly efficient and, critically, minimizes the lifetime of intermediates that are prone to racemization, such as oxazolone.[8]

Advantages and Limitations of the DPPA Protocol

Like any chemical methodology, the use of DPPA comes with a distinct set of advantages and potential drawbacks. A clear understanding of these factors is essential for experimental design and troubleshooting.

| Feature | Detailed Insights |

| Advantages | |

| Low Racemization | A primary advantage of DPPA is its proven ability to suppress racemization, particularly in fragment condensation where the risk is highest.[1][3][8] This makes it a reagent of choice for synthesizing peptides where stereochemical purity is paramount. |

| High Yields & Efficiency | The reaction is known for providing high yields in a single, straightforward operation, avoiding the complex, multi-step procedures required for classical azide synthesis.[8][9] |

| Broad Substrate Scope | DPPA is compatible with a wide range of amino acid functional groups, including those found in serine, threonine, asparagine, and histidine, without the need for additional side-chain protection in some cases.[1] |

| Versatility | Beyond standard peptide coupling, DPPA is effective for macolactamization (cyclization of peptides), polymerization of amino acids, and synthesis of thioesters.[1][6][12] |

| Reagent Stability | DPPA is a stable, non-explosive liquid that can be stored for extended periods without significant decomposition, unlike many other azide-containing compounds.[6] |

| Limitations | |

| Byproduct Formation | The reaction generates diphenyl phosphate as a stoichiometric byproduct.[1] Its removal can sometimes complicate purification, especially in solution-phase synthesis, often requiring chromatographic methods. |

| Toxicity & Safety | DPPA is a toxic substance and must be handled with care.[13] It is toxic if swallowed, inhaled, or absorbed through the skin.[14] As an azide, it carries the risk of forming highly toxic and explosive hydrazoic acid upon hydrolysis (e.g., from moisture in the air).[1] |

| Reaction Conditions | While generally robust, the reaction requires careful control of stoichiometry and temperature, especially during the addition of the base, to maximize yield and minimize side reactions. |

CRITICAL SAFETY PROTOCOL

Due to the inherent hazards of this compound, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and neoprene or nitrile rubber gloves.[13][14] Contact lenses should not be worn.[13]

-

Engineering Controls: All handling of DPPA must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[13] An emergency eyewash station and safety shower must be immediately accessible.[14][15]

-

Handling: Avoid all contact with skin, eyes, and clothing.[15] Do not breathe vapors or mists.[13] It is heat-sensitive and should be stored away from heat, sparks, and open flames.[13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as copper, lead, and silver.[13][14][15] Long-term storage at 2-8°C is recommended.[15]

-

Spill & Waste Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a suitable, sealed container for disposal.[14][15] Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.[16]

-

Toxicity: DPPA is toxic if swallowed, in contact with skin, or if inhaled. Swallowing even a small quantity can result in serious health hazards.[13] In case of exposure, seek immediate medical attention.[14]

Detailed Experimental Protocol: DPPA-Mediated Coupling

This protocol provides a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution phase. Modifications may be necessary based on the specific substrates used.

1. Materials and Reagents:

-

N-protected amino acid (e.g., Boc-L-Leucine) (1.0 equiv)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equiv)

-

This compound (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (2.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

2. Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 equiv) and the amino acid ester hydrochloride (1.1 equiv) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DMF to dissolve the solids. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

DPPA Addition: Add DPPA (1.1 equiv) to the cooled reaction mixture.

-

Base Addition: Add triethylamine (2.2 equiv) dropwise to the stirred solution over 5-10 minutes, ensuring the internal temperature remains at or below 5°C. The addition of the first equivalent of TEA neutralizes the hydrochloride salt, and the second equivalent deprotonates the carboxylic acid.

-

Initial Reaction: Stir the reaction mixture at 0°C for 2-4 hours.

-

Completion of Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting amino acid.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted starting materials, the diphenyl phosphate byproduct, and residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude peptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Insufficient Base: Incomplete deprotonation of the carboxylic acid. | Ensure accurate stoichiometry of triethylamine (2.1-2.2 equiv for hydrochloride salts). |

| Reagent Degradation: DPPA may have hydrolyzed due to improper storage. | Use a fresh bottle of DPPA or purify stored DPPA by washing with aqueous NaHCO₃ and drying.[1] | |

| Steric Hindrance: Coupling of bulky or sterically hindered amino acids can be slow.[17] | Increase reaction time and/or temperature (e.g., allow to stir at room temperature for 48h). Consider a more potent coupling reagent if the issue persists.[17] | |

| Presence of Racemized Product | Excessive Temperature: Adding the base too quickly or running the reaction at elevated temperatures can increase racemization. | Maintain a temperature of 0°C during the addition of TEA and the initial coupling phase. Use a weaker base like N-methylmorpholine (NMM) if racemization is a persistent issue.[17] |

| Difficult Purification | Incomplete Removal of Diphenyl Phosphate: The byproduct can co-elute with the desired product. | Perform thorough aqueous washes with NaHCO₃ during work-up. Optimize chromatography conditions, potentially using a different solvent system. |

| Side Product Formation (Urea) | Curtius Rearrangement: The acyl azide intermediate can undergo Curtius rearrangement to an isocyanate, which then reacts with an amine to form a urea byproduct.[2][10] | This is generally a minor pathway in peptide coupling but can be favored at higher temperatures. Ensure the reaction is not overheated. |

Conclusion

This compound stands as a time-tested and highly reliable reagent in the peptide chemist's toolkit. Its ability to mediate peptide bond formation with minimal racemization, combined with its operational simplicity, makes it an attractive choice for a wide range of synthetic applications, from simple dipeptides to complex macrocycles.[1][8] While the protocol requires careful attention to safety and purification, a thorough understanding of the underlying mechanism and potential pitfalls, as outlined in this guide, will enable researchers to confidently and effectively implement the DPPA method to achieve their synthetic goals.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]

- 5. bachem.com [bachem.com]

- 6. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 12. scilit.com [scilit.com]

- 13. gelest.com [gelest.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. aksci.com [aksci.com]

- 16. Diphenylphosphoryl Azide | 26386-88-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. benchchem.com [benchchem.com]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Carbamates using Diphenylphosphinyl Azide (DPPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of DPPA in Carbamate Synthesis

The carbamate functional group is a cornerstone in medicinal chemistry and drug design, present in numerous therapeutic agents.[1] Its synthesis, therefore, is of paramount importance to the drug development pipeline.[2][3][4] Among the various synthetic routes, the Curtius rearrangement stands out for its reliability in converting carboxylic acids to amines and their derivatives with one less carbon atom.[5][6][7] This transformation proceeds through a reactive isocyanate intermediate, which can be efficiently trapped by alcohols to yield the desired carbamates.[8]

Traditionally, the Curtius rearrangement involved the preparation and isolation of acyl azides, which are often unstable and potentially explosive.[8][9] The advent of diphenylphosphinyl azide (DPPA), also known as diphenylphosphoryl azide, revolutionized this process.[5][10] DPPA serves as a stable, commercially available reagent that facilitates a one-pot synthesis of carbamates directly from carboxylic acids, obviating the need to isolate hazardous intermediates.[6][8] This approach is not only safer but also more efficient, offering broad functional group tolerance and generally high yields.[6][11]

This guide provides an in-depth exploration of the DPPA-mediated synthesis of carbamates, from the underlying mechanism to detailed, field-proven protocols and troubleshooting.

Mechanism of Action: The DPPA-Mediated Curtius Rearrangement

The one-pot conversion of a carboxylic acid to a carbamate using DPPA is a well-established and elegant transformation.[6] The reaction proceeds through several key steps, beginning with the activation of the carboxylic acid and culminating in the formation of the carbamate.

-

Activation of the Carboxylic Acid : The reaction is initiated by the deprotonation of the carboxylic acid (R-COOH) with a base, typically a tertiary amine like triethylamine (Et₃N), to form a carboxylate anion.[12]

-

Formation of a Mixed Anhydride : The carboxylate anion then attacks the electrophilic phosphorus atom of DPPA. This results in the formation of a mixed anhydride intermediate and the displacement of an azide ion.[6]

-

In Situ Acyl Azide Formation : The displaced azide ion subsequently attacks the carbonyl carbon of the mixed anhydride. This step is facilitated by the excellent leaving group ability of the diphenylphosphate anion, leading to the in situ formation of the crucial acyl azide (R-CON₃).[13]

-

Curtius Rearrangement : Upon heating, the acyl azide undergoes the classic Curtius rearrangement. This involves the loss of dinitrogen gas (N₂) and the migration of the R-group from the carbonyl carbon to the nitrogen atom, yielding a highly reactive isocyanate intermediate (R-N=C=O).[6][7] This rearrangement proceeds with complete retention of stereochemistry at the migrating carbon.[6]

-

Nucleophilic Trapping : The final step involves the nucleophilic attack of an alcohol (R'-OH) on the electrophilic carbonyl carbon of the isocyanate. This "trapping" of the isocyanate forms the stable carbamate product.[8]

// Node Definitions CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="Carboxylate Anion\n(R-COO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; DPPA [label="DPPA\n((PhO)₂P(O)N₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; MixedAnhydride [label="Mixed Anhydride\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylAzide [label="Acyl Azide\n(R-CON₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="Isocyanate\n(R-N=C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamate [label="Carbamate\n(R-NHCOOR')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (Et₃N)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AzideIon [label="N₃⁻", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="Alcohol (R'-OH)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> Carboxylate [label="+ Base", color="#EA4335"]; {rank=same; Carboxylate; DPPA} Carboxylate -> MixedAnhydride [label="+ DPPA", color="#202124"]; DPPA -> MixedAnhydride [color="#202124"]; MixedAnhydride -> AzideIon [label="- (PhO)₂P(O)O⁻", style=dashed, color="#5F6368"]; MixedAnhydride -> AcylAzide [label="+ N₃⁻", color="#FBBC05"]; AcylAzide -> Isocyanate [label="Heat (Δ)\n- N₂", color="#EA4335"]; Isocyanate -> Carbamate [label="+ Alcohol", color="#34A853"]; }

DPPA-Mediated Curtius Rearrangement for Carbamate Synthesis.

Safety and Handling of this compound (DPPA)

DPPA is a toxic and potentially hazardous reagent that must be handled with appropriate safety precautions.[14][15]

-

Toxicity : DPPA is fatal if swallowed, in contact with skin, or if inhaled.[16][17] It is crucial to avoid all contact with eyes and skin and to prevent breathing vapors or mists.[14]

-